molecular formula C19H24O4 B12320704 11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Cat. No.: B12320704
M. Wt: 316.4 g/mol
InChI Key: MHVYWTXXZIFXDT-UHFFFAOYSA-N
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Description

11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a complex organic compound with a unique pentacyclic structure. It is known for its significant role in plant growth regulation and is often referred to in the context of gibberellic acids, which are a group of diterpenoid acids that promote growth and influence various developmental processes in plants .

Preparation Methods

The synthesis of 11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes the formation of the pentacyclic core through cyclization reactions, followed by functional group modifications to introduce the methylidene and oxo groups. Industrial production methods may involve the use of biotechnological processes, where precursor molecules are converted into the desired compound using microbial or enzymatic pathways .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: Various substitution reactions can occur, particularly at the methylidene and carboxylic acid groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Its role as a plant growth regulator makes it valuable in botanical studies and agricultural research.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the regulation of growth processes.

    Industry: It is used in the production of plant growth hormones and other agricultural chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in plants, such as gibberellin receptors. These interactions trigger a cascade of biochemical pathways that lead to the promotion of cell elongation, division, and differentiation. The exact molecular mechanisms involve the modulation of gene expression and enzyme activities that are crucial for plant growth and development .

Comparison with Similar Compounds

Similar compounds include other gibberellic acids like gibberellin A1, gibberellin A3, and gibberellin A4. Compared to these, 11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid has a unique structure that provides distinct biological activities and stability. Its specific functional groups and pentacyclic core differentiate it from other gibberellins, making it a valuable compound for specialized applications .

Properties

IUPAC Name

11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h11-14H,1,3-9H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVYWTXXZIFXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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